molecular formula C8H6Br2O3 B085321 3,5-Dibromo-2-methoxybenzoic acid CAS No. 13130-23-9

3,5-Dibromo-2-methoxybenzoic acid

Cat. No. B085321
CAS RN: 13130-23-9
M. Wt: 309.94 g/mol
InChI Key: GDGFGZWIQSUSAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

3,5-Dibromo-2-methoxybenzoic acid has been synthesized from salicylaldehyde as part of a study on compounds isolated from sea sponges, such as Didiscus sp. This synthesis route is critical for establishing the structure and potential applications of the compound in various chemical contexts (Utkina et al., 1998).

Molecular Structure Analysis

The molecular structure of this compound is established through spectral methods and X-ray diffraction analysis. This structural elucidation is essential for understanding the compound's reactivity and interactions with other molecules. The study by Utkina and colleagues (1998) emphasizes the significance of structural analysis in chemical research.

Chemical Reactions and Properties

This compound participates in various chemical reactions, showcasing its versatility. For example, its interaction with N-donor compounds reveals its capability to form molecular adducts through hydrogen bonding, a property explored in the context of molecular recognition studies. This aspect of the compound's behavior underlines its potential in supramolecular chemistry and the design of molecular assemblies (Varughese & Pedireddi, 2006).

Scientific Research Applications

  • Natural Source Isolation : 3,5-Dibromo-2-methoxybenzoic acid was isolated from the sea sponge Didiscus sp. This compound's structure was confirmed by spectral methods, X-ray diffraction analysis, and comparison with a synthetic sample prepared from salicylaldehyde (Utkina et al., 1998).

  • Biodegradation Study : A study on Pseudomonas putida demonstrated the oxidation of various methoxylated benzoic acids, including 3,5-dimethoxy-4-hydroxybenzoic acid, highlighting the microbial metabolism and potential biodegradation pathways for these compounds (Donnelly & Dagley, 1980).

  • Chemical Synthesis and Reactions : Research on unprotected 2-methoxybenzoic acid showed selective deprotonation at specific positions, providing insights into the synthesis of various substituted 2-methoxybenzoic acids, including those related to this compound (Nguyen et al., 2006).

  • Photocycloaddition Studies : Irradiation studies involving derivatives of 3,5-dihydroxybenzoic acid, including 3-alkenyloxy-5-methoxybenzoic acid derivatives, revealed interesting photocycloaddition reactions, offering insights into the chemical behavior under specific conditions (Hoffmann & Pete, 1998).

  • Electrochemical Studies : The mineralization of herbicide 3,6-dichloro-2-methoxybenzoic acid was studied, offering insights into the electrochemical degradation pathways and potential environmental applications for related compounds, including this compound (Brillas et al., 2003).

  • Drug Synthesis and Activity : A study on the synthesis and pharmacological activity of 2-aryl-3-ethoxycarbonyl-5-hydroxybenzofurans, which includes compounds similar to this compound, provided valuable data on the potential applications of these compounds in medicinal chemistry (Zotova et al., 2004).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302+H312+H332;H315;H319;H335 . Precautionary measures include P271;P260;P280 .

properties

IUPAC Name

3,5-dibromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGFGZWIQSUSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349167
Record name 3,5-dibromo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13130-23-9
Record name 3,5-dibromo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-2-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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